

Application Notes and Protocols for Organelle-Specific Labeling

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Compound of Interest

Compound Name: Flazo Orange

Cat. No.: B1582942

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A Note on "**Flazo Orange**": Our comprehensive search for "**Flazo Orange**" as a specific fluorescent probe for organelle labeling did not yield detailed application protocols or established use cases in peer-reviewed scientific literature. While listed as a multifunctional dye by some chemical suppliers, its specific utility for high-resolution live-cell imaging of organelles is not well-documented.

Therefore, to provide a valuable and actionable resource for researchers, this document details the application and protocols for a well-characterized, widely-used fluorescent probe with a similar orange-red emission profile: LysoTracker™ Red DND-99. This probe is a gold standard for labeling and tracking acidic organelles, primarily lysosomes, in live cells.

Application Notes: Labeling Acidic Organelles with LysoTracker™ Red DND-99

Introduction

LysoTracker™ Red DND-99 is a cell-permeable, red-fluorescent dye designed for staining and tracking acidic compartments in live cells.^[1] Its high selectivity and efficacy at nanomolar concentrations make it an invaluable tool for studying the dynamics of lysosomes, including their role in cellular processes like autophagy, endocytosis, and apoptosis.^{[1][2]}

Mechanism of Action

LysoTracker™ Red DND-99 consists of a fluorophore linked to a weak base that is only partially protonated at neutral pH.[1][3][4] In its neutral state, the probe can freely diffuse across the plasma membrane into the cytoplasm. Upon entering the acidic lumen of lysosomes (pH 4.5-5.0), the weakly basic moiety of the probe becomes protonated.[1] This protonation traps the dye within the organelle, leading to its accumulation and a bright, localized fluorescent signal.[1]

Key Features and Applications

- **High Selectivity:** Specifically accumulates in acidic organelles, primarily lysosomes.[3][4]
- **Live-Cell Compatibility:** Ideal for real-time imaging of dynamic lysosomal processes in living cells.[1]
- **Simple Protocol:** Provides a straightforward, one-step staining procedure without the need for antibodies.[1]
- **Autophagy Studies:** Widely used to monitor the fusion of autophagosomes with lysosomes (forming autolysosomes), a critical step in the autophagy pathway.[2][5] An increase in LysoTracker staining can indicate an upregulation of the autophagic process.[2]
- **Cell Health and Viability:** Changes in lysosomal morphology, number, and acidity can be indicative of cellular stress or toxicity.
- **Fixation Compatibility:** The signal is well-retained after fixation with formaldehyde, allowing for subsequent immunocytochemistry.[1]

Fluorescence Properties

LysoTracker™ Red DND-99 exhibits a bright red fluorescence with the following spectral characteristics:

- **Excitation Maximum:** ~577 nm
- **Emission Maximum:** ~590 nm
- **Recommended Filter Set:** TRITC (Tetramethylrhodamine)

Data Presentation

Table 1: Summary of LysoTracker™ Red DND-99 Properties

Property	Description	Citation(s)
Target Organelle	Acidic compartments, primarily lysosomes.	[3] [4]
Cell Permeability	Fully permeable to live cell membranes.	[1]
Mechanism of Staining	Accumulation in acidic organelles due to protonation (acidotropic probe).	[1]
Excitation Wavelength	~577 nm	[6]
Emission Wavelength	~590 nm	[6]
Common Application	Live-cell imaging of lysosomal dynamics, autophagy.	[2]
Fixability	Signal is retained after formaldehyde fixation.	[1]
Supplied As	Typically a 1 mM stock solution in DMSO.	[4]

Table 2: Recommended Staining Parameters

Parameter	General Live-Cell Imaging	Autophagy Induction Studies	Time-Lapse Imaging (>1 hour)	Citation(s)
Working Concentration	50-75 nM	50-100 nM	50 nM (or lower to minimize phototoxicity)	[4] [6]
Incubation Time	30-120 minutes	30-60 minutes	5-30 minutes, followed by media replacement before imaging.	[4] [6] [7]
Incubation Temperature	37°C	37°C	37°C	[4] [8]
Imaging Medium	Pre-warmed complete growth medium or imaging buffer.	Pre-warmed complete growth medium.	Phenol red-free imaging medium to reduce background.	[7] [8]
Notes	Optimal conditions may vary by cell type.	Co-stain with an autophagosome marker (e.g., GFP-LC3).	Prolonged incubation (>30 min) may have cytotoxic effects.	[7]

Experimental Protocols

Protocol 1: Staining of Live Adherent Cells

- Cell Preparation: Plate adherent cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
- Prepare Staining Solution:
 - Thaw the 1 mM LysoTracker™ Red DND-99 stock solution at room temperature.
 - Dilute the stock solution to a final working concentration of 50-75 nM in pre-warmed (37°C) complete cell culture medium. Note: Prepare this solution fresh for each

experiment.

- Cell Staining:
 - Remove the culture medium from the cells.
 - Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.
 - Incubate the cells for 30-120 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time should be determined empirically for each cell type.
- Imaging:
 - After incubation, remove the staining solution.
 - Replace with fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence).
 - Image the cells using a fluorescence microscope equipped with a TRITC filter set (Excitation: ~577 nm, Emission: ~590 nm).

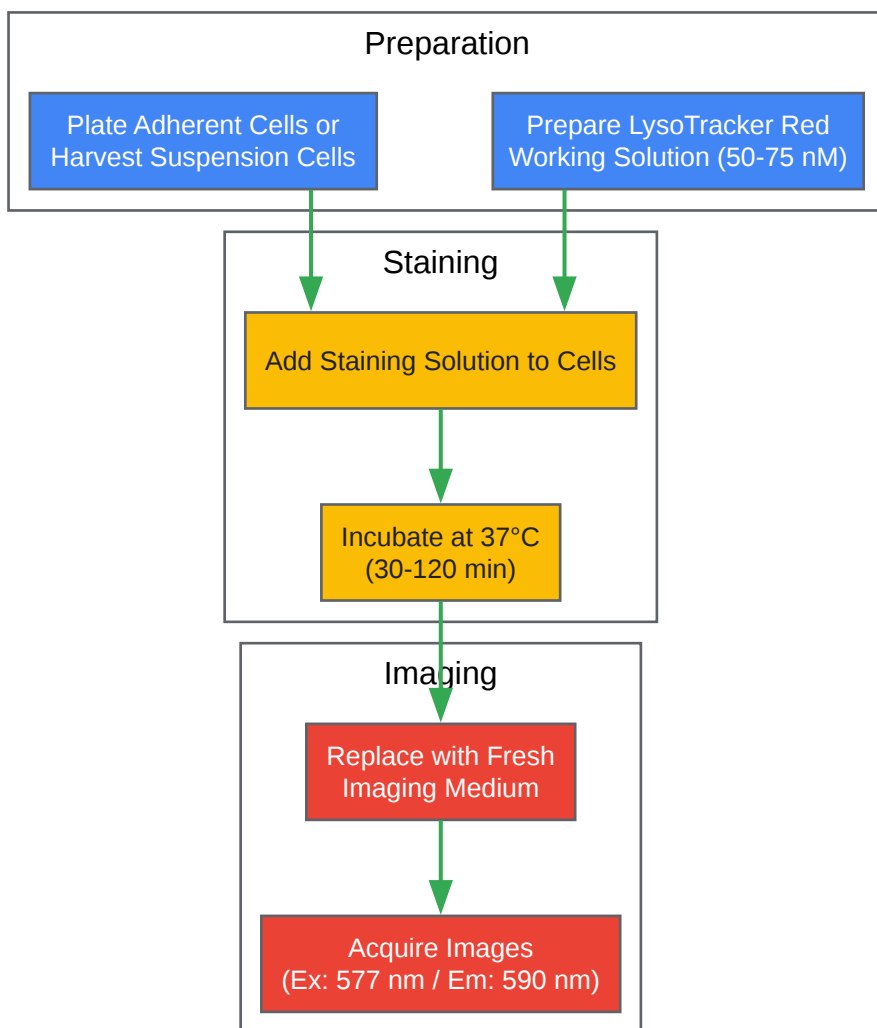
Protocol 2: Staining of Live Suspension Cells

- Cell Preparation: Harvest suspension cells by centrifugation at 1000 x g for 3-5 minutes.[\[6\]](#)
- Prepare Staining Solution: Prepare the staining solution as described in Protocol 1, Step 2.
- Cell Staining:
 - Resuspend the cell pellet gently in the pre-warmed staining solution.
 - Incubate the cells for 30-120 minutes at 37°C in a suitable incubator, protected from light.
- Washing:
 - After incubation, centrifuge the cells at 400 x g for 3-4 minutes.[\[6\]](#)
 - Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed imaging medium.

- Imaging:
 - Transfer the cell suspension to a suitable imaging dish or slide.
 - Image immediately using a fluorescence microscope with the appropriate filter set.

Mandatory Visualization

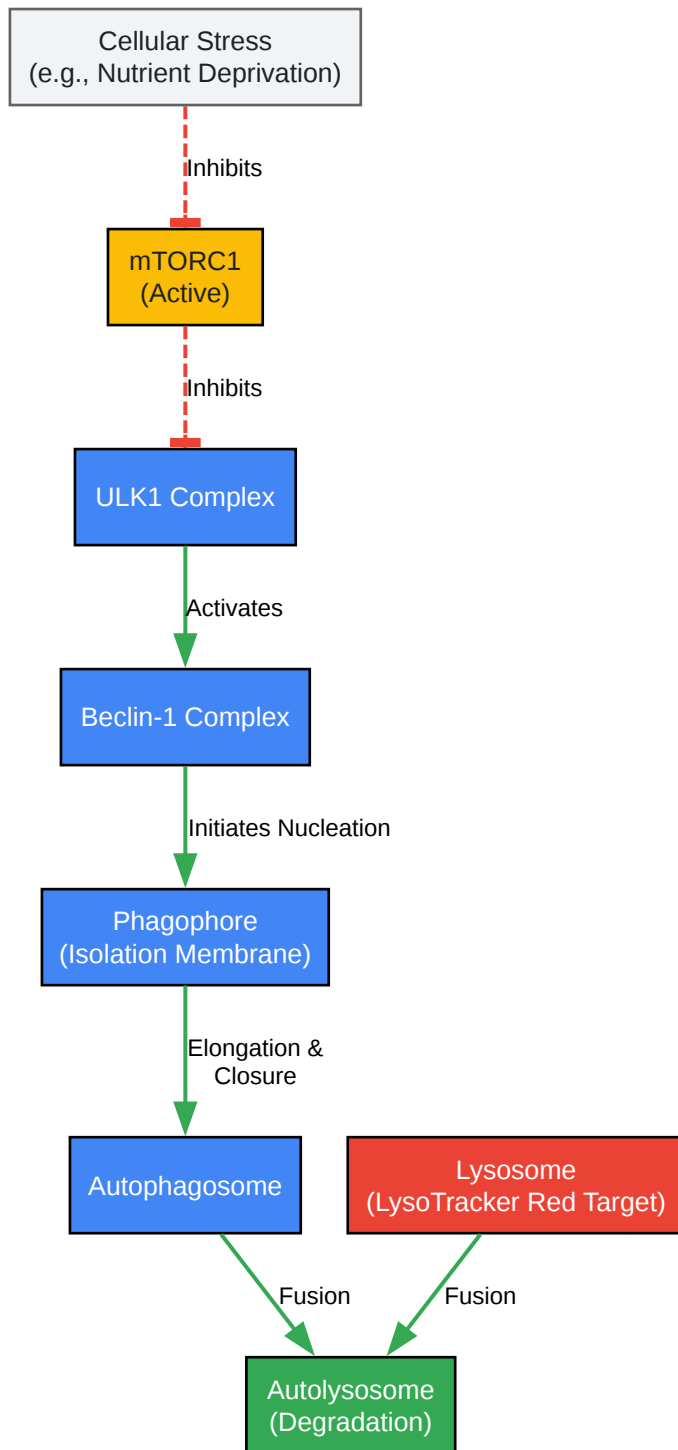
Experimental Workflow: Live-Cell Staining with LysoTracker Red



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Caption: Workflow for staining live cells with LysoTracker Red.

Simplified Autophagy Signaling Pathway

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Caption: Role of lysosomes in the autophagy pathway.

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